DIRECT YELLOW 49

Description

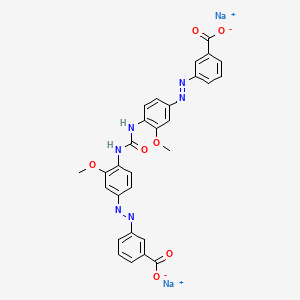

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3-[[4-[[4-[(3-carboxylatophenyl)diazenyl]-2-methoxyphenyl]carbamoylamino]-3-methoxyphenyl]diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N6O7.2Na/c1-41-25-15-21(34-32-19-7-3-5-17(13-19)27(36)37)9-11-23(25)30-29(40)31-24-12-10-22(16-26(24)42-2)35-33-20-8-4-6-18(14-20)28(38)39;;/h3-16H,1-2H3,(H,36,37)(H,38,39)(H2,30,31,40);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXJNLBMNQMUQO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC=CC(=C2)C(=O)[O-])NC(=O)NC3=C(C=C(C=C3)N=NC4=CC=CC(=C4)C(=O)[O-])OC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N6Na2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6420-30-0 | |

| Record name | Direct Yellow 49 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT YELLOW 49 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6WAD4KQ3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Remediation Technologies for Direct Yellow 49 in Aqueous Systems

Adsorptive Removal Mechanisms for Direct Yellow 49

The removal of this compound from water through adsorption involves the accumulation of the dye molecules onto the surface of an adsorbent material. This process is governed by various physical and chemical interactions between the dye (adsorbate) and the adsorbent. The efficiency of this removal is influenced by several factors, including the properties of the adsorbent, such as surface area and porosity, and the operational conditions like pH, temperature, and initial dye concentration.

Surface Adsorption Kinetics and Equilibrium Modeling

To understand and optimize the adsorption process, kinetic and equilibrium models are employed. These models provide valuable insights into the adsorption mechanism, the rate of dye uptake, and the maximum adsorption capacity of the adsorbent.

The rate at which this compound is adsorbed onto a material can be described by kinetic models. The pseudo-first-order model, often associated with physisorption, suggests that the rate of adsorption is proportional to the number of available active sites on the adsorbent. researchgate.netnih.gov Conversely, the pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.netnih.gov

Numerous studies on dye adsorption have found that the pseudo-second-order model often provides a better fit for the experimental data, suggesting that chemical interactions play a significant role in the adsorption process. researchgate.netresearchgate.net For instance, in the adsorption of Direct Yellow 12, a similar direct dye, the process was found to follow second-order kinetics. researchgate.net The successful application of the pseudo-second-order model indicates that the adsorption process is likely controlled by chemisorption. researchgate.net

Table 1: Comparison of Kinetic Models for Dye Adsorption

| Model | Underlying Assumption | Key Parameter |

|---|---|---|

| Pseudo-First-Order | Adsorption rate is proportional to the number of unoccupied sites (physisorption). | k₁ (rate constant) |

| Pseudo-Second-Order | The rate-limiting step is chemisorption. | k₂ (rate constant) |

Adsorption isotherms are crucial for describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption on a homogeneous surface with a finite number of identical active sites. scielo.brmdpi.com It is often indicative of chemisorption. scirp.org

Freundlich Isotherm: This empirical model is applicable to multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. researchgate.netscielo.br

Dubinin-Radushkevich (D-R) Isotherm: This model is more general than the Langmuir isotherm and is used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption. scielo.brmdpi.com It does not assume a homogeneous surface or constant adsorption potential. dergipark.org.tr

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. scielo.brdergipark.org.tr

The selection of the most appropriate isotherm model is based on the correlation of experimental data with the model predictions. For example, the adsorption of Direct Yellow 50 on modified graphene oxide was best described by the non-linear Freundlich model, suggesting heterogeneous surface adsorption. deswater.com In another study, the removal of Acid Yellow 49 using sepiolite (B1149698) was also well-correlated with the Freundlich isotherm. researchgate.net

Table 2: Adsorption Isotherm Models and Their Characteristics

| Isotherm Model | Description | Key Parameters |

|---|---|---|

| Langmuir | Assumes monolayer adsorption on a homogeneous surface. | qₘ (maximum adsorption capacity), Kₗ (Langmuir constant) |

| Freundlich | Describes multilayer adsorption on a heterogeneous surface. | K₣ (Freundlich constant), n (adsorption intensity) |

| Dubinin-Radushkevich | Relates adsorption to the porosity of the adsorbent and the apparent energy of adsorption. | qₘ (theoretical saturation capacity), E (mean free energy) |

| Temkin | Considers the effect of adsorbent-adsorbate interactions on the heat of adsorption. | A (equilibrium binding constant), b (heat of adsorption) |

Novel Adsorbent Development for this compound Uptake

The quest for more efficient and cost-effective adsorbents has led to the development of various novel materials. These materials are often synthesized from readily available precursors and can be tailored to have high surface areas and specific functional groups to enhance dye uptake.

Activated carbon is a widely used adsorbent due to its high porosity and large surface area. scirp.orgfrontiersin.org It can be produced from various carbonaceous materials, including agricultural waste, making it a potentially low-cost option. core.ac.ukpjoes.com For instance, activated carbon derived from Ficus racemosa leaves has been successfully used for the removal of Direct Yellow-12. researchgate.net Similarly, coconut palm shell-based activated carbon has shown potential for the removal of Direct Yellow ARLE dye. researchgate.net The efficiency of activated carbon can be further enhanced by incorporating other materials, such as carbon nanotubes, to create novel composite adsorbents. nih.gov

Studies have demonstrated the effectiveness of various activated carbons for the removal of direct dyes. For example, activated carbon from hazelnut shells was used to remove Direct Yellow 50, Direct Red 80, and Direct Blue 71. scirp.orgpjoes.com The adsorption capacity of these carbons is influenced by factors such as the raw material used and the activation process. core.ac.uk

Polymeric adsorbents offer several advantages, including high selectivity, regenerability, and the potential for modification to target specific pollutants. rsc.org Natural polymers like chitosan, derived from chitin, are particularly attractive due to their biocompatibility, biodegradability, and the presence of amino and hydroxyl groups that can bind with dye molecules. scielo.brresearchgate.net

Polymer composites, which combine the properties of polymers with other materials, are also being explored. For example, a polypyrrole polymer composite prepared on sawdust showed higher adsorption capacity for Direct Blue 71 compared to activated carbon. researchgate.net Hydrogels, which are cross-linked polymer networks, can also be effective adsorbents. ajchem-a.comrsc.org The porous and rough surface of polymer composite hydrogels can provide numerous active sites for dye adsorption, leading to improved removal rates and capacities. rsc.org These materials can be tailored for specific applications, offering a versatile approach to wastewater treatment. rsc.orgmdpi.com

Modified Inorganic Materials for this compound Adsorption

The efficacy of inorganic materials in adsorbing this compound can be significantly enhanced through modification. Layered double hydroxides (LDHs) and mesoporous materials are prominent examples of such adsorbents.

One study investigated the use of Mg/Al layered double hydroxide (B78521) templated with activated charcoal (MgAl-Charcoal activated) for the selective adsorption of direct yellow dyes. The modification with activated charcoal was found to increase the adsorption capacity. The maximum adsorption capabilities for Direct Yellow were 101.010 mg/g for MgAl, 71.429 mg/g for activated charcoal, and 133.333 mg/g for the composite MgAl-Charcoal activated material. unsri.ac.id This suggests that the composite material provides a synergistic effect, enhancing the removal of the dye from aqueous solutions. unsri.ac.id

Another approach involves the use of mesoporous materials like Al-MCM-41. Research on the adsorption of a yellow dye on both calcined and uncalcined Al-MCM-41, synthesized with varying Si/Al molar ratios (20, 40, and 80), demonstrated their potential. researchgate.net The uncalcined versions of Al-MCM-41 showed the highest adsorption capacities, with removal rates reaching approximately 92%. researchgate.net This indicates that the presence of the template in the uncalcined material may play a role in the enhanced adsorption of the dye molecules. researchgate.net

The table below summarizes the adsorption capacities of various modified inorganic materials for yellow dyes.

| Adsorbent | Maximum Adsorption Capacity (mg/g) |

| MgAl | 101.010 unsri.ac.id |

| Activated Charcoal | 71.429 unsri.ac.id |

| MgAl-Charcoal activated | 133.333 unsri.ac.id |

| Uncalcined Al-MCM-41 | ~92% removal rate researchgate.net |

Nanomaterial-Enhanced Adsorption for this compound Removal

Nanomaterials offer a large surface area and unique properties that can be exploited for the efficient removal of dyes like this compound. Their small size and high porosity maximize interaction with dye molecules, leading to high adsorption efficiency. nih.gov

Graphene-based nanomaterials, such as modified graphene oxide (GO), have been investigated for the removal of Direct Yellow 50. In one study, GO was modified with 4-aminodiphenylamine (GO-A) to enhance its adsorption capabilities. deswater.com The results showed that GO-A could be an effective adsorbent for Direct Yellow 50. deswater.com Another study synthesized Fe³⁺-doped ZnO nanoparticles for the photodegradation of dyes, demonstrating that doping can shrink the band gap and improve photocatalytic activity. nih.gov

The use of nano-sized bentonite (B74815) has also been explored for the removal of Direct Yellow 50. maxapress.comresearchgate.net Characterization of the prepared nano-bentonite indicated the formation of nanoparticles with an average size of 15 nm. maxapress.comresearchgate.net These nanoparticles were effective in adsorbing the dye, with removal efficiencies of about 78.3% for an initial concentration of 100 mg/L and 100% for 20 mg/L. maxapress.comresearchgate.net

The table below presents the adsorption performance of some nanomaterials for yellow dyes.

| Nanomaterial Adsorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) |

| Modified Graphene Oxide (GO-A) | Direct Yellow 50 | 10.71 (at 25°C) deswater.com | - |

| Nano-bentonite | Direct Yellow 50 | - | 78.3 (at 100 mg/L) maxapress.comresearchgate.net |

| Nano-bentonite | Direct Yellow 50 | - | 100 (at 20 mg/L) maxapress.comresearchgate.net |

Interfacial Interactions and Adsorption Thermodynamics of this compound

The adsorption of this compound onto various surfaces is governed by a combination of interfacial interactions, including hydrogen bonding, π-π stacking, and electrostatic forces. The thermodynamic parameters of the adsorption process provide insight into its spontaneity and nature.

For the adsorption of Direct Yellow 50 onto modified graphene oxide, thermodynamic studies revealed the process to be spontaneous and exothermic. deswater.com Similarly, the adsorption of Direct Yellow 12 onto porous graphitic activated carbon was also found to be spontaneous and endothermic, indicating a chemisorption nature. researchgate.net

π-π Stacking Interactions in this compound Adsorption

π-π stacking interactions are another important factor, particularly when both the adsorbent and the dye molecule contain aromatic rings. researchgate.net The adsorption of Direct Yellow 50 onto modified graphene oxide is facilitated by π-π stacking between the benzene (B151609) rings of the dye and the graphene oxide surface. deswater.com These noncovalent interactions are critical for building large molecular architectures and contribute to the stability of the adsorbed complex. deswater.comchinesechemsoc.org

Electrostatic Interactions in this compound Adsorption

Electrostatic interactions are highly dependent on the pH of the solution and the surface charge of the adsorbent. researchgate.net For anionic dyes like Direct Yellow, adsorption is often favored at lower pH values where the adsorbent surface is positively charged, leading to electrostatic attraction. unsri.ac.id For instance, the adsorption of an anionic direct yellow dye onto activated carbon was likely driven by electrostatic interactions between the positively charged adsorbent surface and the negatively charged sulfonate groups of the dye. researchgate.net Conversely, at higher pH, the surface may become negatively charged, causing electrostatic repulsion and a decrease in adsorption efficiency. ajchem-a.com The ionic strength of the solution can also influence electrostatic interactions, with increasing ionic strength generally leading to a decrease in these forces. researchgate.net

Oxidative Degradation of this compound via Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of powerful water treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade organic pollutants. mdpi.comnih.govijcce.ac.ir These processes are considered effective for the degradation of recalcitrant and toxic dyes like this compound. nih.govijcce.ac.ir

AOPs can be broadly categorized into photochemical and non-photochemical processes. ijcce.ac.ir Common AOPs include Fenton and photo-Fenton processes, ozonation, UV/H₂O₂, and photocatalysis. mdpi.comijcce.ac.irresearchgate.net The fundamental principle of AOPs is the in-situ generation of •OH radicals, which are non-selective and can oxidize a wide range of organic compounds, ideally leading to their complete mineralization into carbon dioxide, water, and inorganic ions. researchgate.netmdpi.com

Photocatalytic Degradation of this compound

Photocatalysis has emerged as a promising advanced oxidation process (AOP) for the degradation of persistent organic pollutants like this compound from wastewater. oaepublish.com This technology utilizes semiconductor materials to generate highly reactive oxygen species (ROS) upon light irradiation, leading to the breakdown of complex dye molecules into simpler and less harmful substances. oaepublish.comacs.org

Semiconductor Photocatalysis (TiO₂, ZnO) for this compound Mineralization

Semiconductors such as titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely employed as photocatalysts due to their efficiency, chemical stability, and cost-effectiveness. nepjol.infoscielo.br When these semiconductor particles are illuminated with light of energy equal to or greater than their band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. acs.orgscispace.com These charge carriers initiate a series of redox reactions.

The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents that can directly oxidize the adsorbed dye molecules. nepjol.infoscispace.com They can also react with water molecules or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). acs.orgscielo.br Simultaneously, the electrons (e⁻) in the conduction band can reduce molecular oxygen to form superoxide (B77818) radical anions (O₂⁻•). acs.org These reactive species, particularly the hydroxyl radical, are non-selective and can effectively attack the chromophoric and auxochromic groups of the this compound molecule, leading to its decolorization and eventual mineralization into carbon dioxide, water, and inorganic ions. acs.orgscispace.com

Studies have shown that both TiO₂ and ZnO are effective in the photocatalytic degradation of direct yellow dyes. nepjol.infoscielo.br For instance, the degradation of Direct Yellow 50 was successfully achieved using ZnO as a photocatalyst under UV light. scispace.com The process involves the cleavage of the azo bond (–N=N–), which is a key step in the breakdown of the dye. scispace.com In some cases, ZnO has demonstrated even higher photocatalytic activity than TiO₂ for the degradation of certain yellow dyes. scielo.br The efficiency of these semiconductors is attributed to their ability to generate electron-hole pairs and subsequently produce the necessary reactive oxygen species for the complete mineralization of the dye. oaepublish.compjoes.com

Visible Light Driven Photocatalysis for Direct Yellow Dye Degradation

A significant advancement in photocatalysis is the development of materials that can be activated by visible light, which constitutes a larger portion of the solar spectrum compared to UV light. rsc.orgfrontiersin.org This is often achieved by modifying wide-bandgap semiconductors like TiO₂ and ZnO or by using narrow-bandgap semiconductors such as cadmium sulfide (B99878) (CdS) and bismuth vanadate (B1173111) (BiVO₄). rsc.orgacs.org

Modification techniques include doping with metal or non-metal elements or creating heterojunctions between different semiconductors. acs.orgbiomedres.us These modifications can create defects, reduce the band gap energy, and enhance the separation of photogenerated electron-hole pairs, thereby improving the photocatalytic efficiency under visible light. oaepublish.comacs.org For example, the fabrication of heterojunctions like MnV₂O₆/BiVO₄ has shown excellent photocatalytic performance for the degradation of dyes under sunlight. rsc.org Similarly, GO/BiOI composites have demonstrated high efficiency in degrading dyes using a simple white LED array as a light source. frontiersin.org The ability to utilize visible light makes the process more energy-efficient and sustainable for large-scale wastewater treatment applications. rsc.orgfrontiersin.org

Kinetic Studies of Photocatalytic this compound Transformation

The kinetics of photocatalytic degradation of azo dyes, including direct yellow dyes, are often described by the Langmuir-Hinshelwood (L-H) model. scispace.comscirp.org This model assumes that the reaction occurs on the surface of the photocatalyst and involves the adsorption of the dye molecules onto the catalyst surface. scirp.org At low initial dye concentrations, the reaction rate is typically found to follow pseudo-first-order kinetics. scispace.comresearchgate.net

This can be expressed by the equation: ln(C₀/C) = kt

where:

C₀ is the initial concentration of the dye.

C is the concentration of the dye at time t.

k is the apparent pseudo-first-order rate constant.

A study on the photocatalytic transformation of Direct Yellow-9 showed that the decolorization process followed pseudo-first-order kinetics. scispace.com The rate constant (k) for the reaction can be determined from the slope of the linear plot of ln(C₀/C) versus irradiation time. scispace.comresearchgate.net The reaction rate is influenced by various factors, including the initial dye concentration, catalyst loading, and light intensity. scispace.com Understanding the reaction kinetics is crucial for optimizing the process and designing efficient photoreactors for the treatment of textile effluents containing this compound. deswater.com

Operational Parameters Influencing this compound Photocatalysis

The efficiency of the photocatalytic degradation of this compound is significantly influenced by several operational parameters. deswater.commedcraveonline.com

pH of the Solution: The pH of the wastewater affects the surface charge of the photocatalyst and the ionization state of the dye molecule. acs.orgpjoes.com For semiconductor oxides like TiO₂ and ZnO, the surface is positively charged in acidic conditions and negatively charged in alkaline conditions. pjoes.com The optimal pH for degradation depends on the specific dye and catalyst system, as it influences the adsorption of the dye onto the catalyst surface and the generation of hydroxyl radicals. acs.orgpjoes.com For some direct yellow dyes, acidic conditions have been found to be more favorable for degradation. nepjol.infoscispace.com

Catalyst Loading: The concentration of the photocatalyst is a critical parameter. deswater.compjoes.com Initially, increasing the catalyst dosage increases the number of available active sites and the generation of reactive oxygen species, leading to a higher degradation rate. mdpi.comjwent.net However, beyond an optimal concentration, the degradation efficiency may decrease due to increased turbidity of the solution, which scatters the light and reduces its penetration. mdpi.comjwent.net Particle aggregation at high concentrations can also reduce the effective surface area of the catalyst. oaepublish.com

Initial Dye Concentration: The initial concentration of this compound affects the degradation rate. scirp.orgmedcraveonline.com At low concentrations, the degradation rate is generally faster as there are sufficient active sites on the catalyst surface for the dye molecules. oaepublish.com As the concentration increases, the active sites become saturated, and the path of light is hindered by the dye molecules, leading to a decrease in the degradation efficiency. scirp.orgmedcraveonline.com

Light Intensity: The rate of photocatalytic degradation generally increases with increasing light intensity up to a certain point. scispace.come-journals.in Higher light intensity leads to a higher rate of electron-hole pair generation. e-journals.in However, at very high intensities, the rate may become independent of light intensity as the recombination of electron-hole pairs becomes the dominant process. medcraveonline.com

Temperature: While photocatalysis can occur at ambient temperature, temperature can influence the reaction kinetics. acs.orgmedcraveonline.com An increase in temperature can enhance the reaction rate to some extent, but excessively high temperatures can be detrimental. oaepublish.com

Table 1: Influence of Operational Parameters on Direct Yellow Dye Photocatalysis

| Parameter | Effect on Degradation Rate | Optimal Condition/Observation | References |

|---|---|---|---|

| pH | Affects catalyst surface charge and dye ionization. | Acidic pH often favors degradation for certain direct yellow dyes. | acs.orgnepjol.infoscispace.compjoes.com |

| Catalyst Loading | Increases to an optimum, then decreases. | Excess catalyst can cause light scattering and aggregation. | oaepublish.comdeswater.commdpi.comjwent.net |

| Initial Dye Concentration | Decreases with increasing concentration. | Higher concentrations saturate active sites and block light. | oaepublish.comscirp.orgmedcraveonline.com |

| Light Intensity | Increases to a certain point, then plateaus. | High intensity can increase electron-hole recombination. | scispace.commedcraveonline.come-journals.in |

Ozonation and Photo-Ozonation of this compound

Ozonation and photo-ozonation are other effective AOPs for the treatment of wastewater containing recalcitrant dyes like this compound. researchgate.netndsu.edu These processes involve the use of ozone (O₃), a powerful oxidizing agent, either alone or in combination with UV radiation, to break down the complex dye molecules. nih.govuni-pannon.hu

Direct Ozonation Pathways of this compound

In direct ozonation, the ozone molecule itself reacts with the organic pollutants. researchgate.netuni-pannon.hu This reaction pathway is highly selective and typically occurs under acidic conditions. researchgate.net Ozone preferentially attacks the electron-rich moieties within the dye structure, such as the chromophoric azo group (–N=N–) and aromatic rings. mst.edu

The electrophilic attack of ozone on the azo bond leads to its cleavage, which is the primary step in the decolorization of the dye. This breaks the conjugation of the molecule, resulting in the loss of color. researchgate.net The reaction of ozone with aromatic rings can lead to the formation of hydroxylated and carboxylated intermediates. While direct ozonation is effective for decolorization, it may not always lead to complete mineralization of the dye, and some refractory intermediates may be formed. rsc.org The efficiency of direct ozonation is influenced by factors such as pH and the initial concentration of the dye. researchgate.netresearchgate.net

Synergistic Effects of UV Irradiation in this compound Ozonolysis

The combination of ozonation with ultraviolet (UV) irradiation, known as the O₃/UV process, demonstrates a significant synergistic effect in the degradation of organic pollutants, including azo dyes analogous to this compound. This enhancement is primarily attributed to the accelerated generation of highly reactive hydroxyl radicals (•OH). mdpi.comresearchgate.net UV irradiation provides the necessary energy to dissociate chemical bonds. ijcce.ac.ir When applied to aqueous ozone solutions, UV light facilitates the photolysis of ozone, leading to the formation of hydrogen peroxide (H₂O₂) as an intermediate. ijcce.ac.irmdpi.com This H₂O₂ can then further react with ozone or absorb UV photons to generate additional •OH radicals, which are potent, non-selective oxidizing agents. mdpi.comijcce.ac.ir

The synergy means the combined process efficiency is substantially greater than the sum of the efficiencies of individual ozonation and UV photolysis treatments. ijcce.ac.ir For instance, in the treatment of a 100 mg/dm³ solution of C.I. Direct Red 23, the O₃/UV process achieved a 92.7% decolorization efficiency after 30 minutes, compared to 74.9% for ozonation alone. ijcce.ac.ir The calculated synergistic effect for the combined process was as high as 44%, indicating a marked improvement in degradation kinetics. ijcce.ac.ir Studies on other dyes have shown that while individual UV irradiation may have a negligible effect and ozonation alone provides bleaching, the combined O₃/UV process leads to rapid degradation and mineralization. researchgate.net This synergy is often most pronounced under alkaline conditions, where the base-catalyzed decomposition of ozone to hydroxyl radicals is already favored and is further amplified by UV photolysis. ijcce.ac.ir

Hydroxyl Radical Generation and Reactivity in this compound Ozonation

Ozonation degrades organic compounds in aqueous systems through two principal pathways: a direct reaction with molecular ozone (O₃) and an indirect reaction mediated by free radical species, primarily the hydroxyl radical (•OH). mdpi.comjwent.net The hydroxyl radical is a significantly more powerful and less selective oxidant (E⁰ = 2.80 V) compared to molecular ozone (E⁰ = 2.07 V). ijcce.ac.ird-nb.info Consequently, processes that favor the generation of •OH radicals typically achieve faster and more complete degradation of refractory organic pollutants like this compound. jwent.netresearchgate.net

The generation of hydroxyl radicals from ozone is highly dependent on the solution's pH. jwent.net

Acidic Conditions : Under acidic conditions (pH < 4), molecular ozone is more stable and reacts directly with organic molecules, a process that is often slow and selective. jwent.net

Alkaline Conditions : In neutral and particularly in alkaline media (pH > 8), ozone decomposition is accelerated, leading to a chain reaction that produces hydroxyl radicals. jwent.netmdpi.com This indirect pathway becomes the dominant mechanism for pollutant degradation. jwent.net

Research on the degradation of C.I. Direct Yellow 12, a structurally similar dye, demonstrated that faster and more efficient color removal occurred at pH 9 compared to acidic or neutral conditions. jwent.net This was explicitly attributed to the enhanced formation of hydroxyl radicals, which have a higher oxidation potential than O₃ molecules. jwent.net The reaction of ozone with organic matter can itself initiate the radical chain reaction, as ozone gains an electron from an electron-rich organic molecule to form an ozonide radical, which then decomposes to generate a hydroxyl radical. mdpi.com Therefore, controlling pH is a critical parameter in ozonation processes to maximize hydroxyl radical production and enhance the degradation rate of this compound.

Fenton and Photo-Fenton Processes for this compound Treatment

Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) renowned for their high efficiency in degrading a wide range of persistent organic pollutants. researchgate.net The core of the Fenton process is the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), which generates highly reactive hydroxyl radicals (•OH). researchgate.netrsc.org

The photo-Fenton process enhances the traditional Fenton reaction by incorporating UV or visible light irradiation. scielo.org.mxmdpi.com This addition has two major benefits:

Catalyst Regeneration : Light, particularly UV light, facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), regenerating the catalyst and allowing the Fenton cycle to continue. rsc.org

Studies have demonstrated the effectiveness of these processes on dye solutions. In a notable study on a 200 mg L⁻¹ solution of Direct Yellow 4, a photo-electro-Fenton (PEF) process using a Boron-Doped Diamond (BDD) anode and UVA irradiation achieved an 84% reduction in Total Organic Carbon (TOC). scielo.org.mx This highlights the capability of photo-Fenton based systems to not only decolorize but also mineralize complex dye molecules analogous to this compound. scielo.org.mx

Homogeneous Fenton Chemistry in this compound Degradation

In the homogeneous Fenton process, the catalyst (ferrous salt, e.g., FeSO₄·7H₂O) is dissolved in the aqueous solution containing the pollutant. rsc.orgeeer.org The reaction chemistry is highly effective but strongly pH-dependent, with optimal performance typically observed in a narrow, acidic pH range of 2.5 to 4.0. researchgate.neteeer.org Within this pH window, the generation of hydroxyl radicals is maximized, and the precipitation of iron as ferric hydroxide (Fe(OH)₃) at higher pH values is avoided. eeer.org

The process involves the addition of Fe²⁺ and H₂O₂ to the wastewater, initiating a rapid oxidation of the organic contaminants. d-nb.info Researchers have extensively studied the degradation of various dyes using this method. For example, in the treatment of Direct Blue 71, complete decolorization and 49% COD removal were achieved under optimal conditions of pH 3.0, 3 mg/L Fe²⁺, and 125 mg/L H₂O₂. eeer.org A significant drawback of the homogeneous process is the need to remove the iron catalyst from the treated water, which often involves raising the pH to precipitate Fe(OH)₃, thereby generating a substantial amount of iron sludge that requires further disposal. rsc.org

Heterogeneous Photo-Fenton Systems for this compound Oxidation

Heterogeneous photo-Fenton systems utilize a solid catalyst containing iron, which addresses key limitations of the homogeneous process, such as the narrow operating pH range and the production of iron sludge. rsc.orgmetu.edu.tr In these systems, iron species are immobilized on or integrated into a solid support, such as zeolites, clays, or metal oxides. mdpi.comresearchgate.net This approach offers several advantages, including a wider effective pH range, reduced iron leaching into the solution, and the potential for catalyst recovery and reuse, which enhances the economic and environmental viability of the treatment. rsc.orgmdpi.com

The mechanism involves the generation of hydroxyl radicals at the catalyst surface through the interaction of immobilized iron with H₂O₂ and light. researchgate.net Iron-exchanged zeolites have proven to be effective catalysts for the degradation of reactive azo dyes. researchgate.net In a study using an Fe-exchanged zeolite for the heterogeneous photo-Fenton treatment of a reactive azo dye, optimal degradation was achieved at a pH of 5.2 with 1 g/L of catalyst and 15 mmol of H₂O₂. researchgate.net The use of a solid catalyst allows for the efficient cycling of iron ions (Fe³⁺/Fe²⁺) on the support material, driven by the photo-Fenton reactions, leading to sustained degradation of pollutants like this compound. researchgate.net

Electrochemical Oxidation of this compound and Analogues

Electrochemical oxidation is a versatile and effective technology for treating wastewater containing refractory organic pollutants like azo dyes. The process relies on the degradation of pollutants through electrochemical reactions at an anode surface. d-nb.inforesearchgate.net Degradation can occur via two main pathways that can operate simultaneously:

Direct Oxidation : Pollutants are adsorbed onto the anode surface and destroyed directly by electron transfer. d-nb.infoelectrochemsci.org

Indirect Oxidation : Highly reactive oxidizing species are generated in situ from the electrolyte. These species, such as hydroxyl radicals (•OH), active chlorine (Cl₂, HOCl, OCl⁻), and hydrogen peroxide (H₂O₂), then react with and degrade the dye molecules in the bulk solution. d-nb.infojuniperpublishers.com

The indirect oxidation pathway is often more efficient, especially when a supporting electrolyte like sodium chloride (NaCl) is present, leading to the generation of active chlorine, a powerful oxidant. mdpi.comiwaponline.com Studies on analogues such as C.I. Reactive Yellow 186 and C.I. Direct Yellow 86 have demonstrated the high efficacy of this method. d-nb.inforesearchgate.net For Direct Yellow 86, using a Ti-Pt/β-PbO₂ anode in the presence of NaCl, high efficiencies in COD removal were achieved, with the applied electric charge being significantly reduced due to the mediated oxidation by chloride ions. researchgate.net

Anode Material Selection for Direct Yellow Dye Electro-Oxidation

The choice of anode material is a critical factor that governs the efficiency, mechanism, and cost of the electrochemical oxidation process. mdpi.com An ideal anode should have high catalytic activity for pollutant degradation, a high overpotential for the competing oxygen evolution reaction, long-term stability, and be cost-effective. researchgate.net

For the degradation of direct dyes, several types of anodes have been investigated:

Lead Dioxide (PbO₂) Anodes : These are known for their high oxidation power, chemical stability, and relatively low cost. researchgate.net β-PbO₂ deposited on a stable substrate like titanium (Ti) or platinum-plated titanium (Ti-Pt) has shown excellent performance in degrading Direct Yellow 86, especially in the presence of chloride ions. researchgate.net The presence of PbO₂ particles on a stainless steel substrate was found to significantly accelerate the degradation of Chlorazol Yellow, achieving 97% removal. mdpi.com

Dimensionally Stable Anodes (DSA) : These anodes, typically composed of a titanium substrate coated with a mixed metal oxide layer (e.g., RuO₂, IrO₂), are widely used. iwaponline.comwalshmedicalmedia.com Ti/RuO₂ anodes are particularly effective for indirect oxidation via electrogenerated active chlorine from NaCl electrolytes. walshmedicalmedia.com

Boron-Doped Diamond (BDD) Anodes : BDD anodes have an exceptionally wide potential window and very high oxygen evolution overpotential, leading to the efficient generation of hydroxyl radicals. They are considered highly powerful for the complete mineralization of organics but are generally more expensive. scielo.org.mx

Graphite Anodes : Graphite is a lower-cost alternative that has shown efficiency in dye degradation, particularly when indirect oxidation via chlorine is the primary mechanism. acs.org

Current Density and Potential Control in Electrochemical this compound Degradation

In the electrochemical degradation of organic pollutants like this compound, the applied current density is a critical operational parameter that directly influences the efficiency and rate of the degradation process. nih.govresearchgate.net Generally, an increase in current density leads to a higher rate of contaminant removal. nih.gov This is because a higher current density enhances the generation of potent oxidizing species, such as hydroxyl radicals (•OH), on the anode surface, which are primarily responsible for the breakdown of the complex dye molecule. For instance, studies on the electrochemical oxidation of other dyes have shown a clear trend where the removal efficiency of the dye and the chemical oxygen demand (COD) increases with increasing current density. nih.govresearchgate.net

However, the relationship is not always linear. An excessively high current density can lead to diminished current efficiency and increased energy consumption due to the promotion of side reactions, such as the oxygen evolution reaction, and mass transport limitations. nih.gov Therefore, identifying an optimal current density is crucial for balancing degradation efficiency with operational costs. nih.gov For example, in the treatment of various contaminants, an optimum current density was identified where excellent removal efficiency and low energy consumption were achieved simultaneously. nih.gov

Potential control is another key aspect of the electrochemical process. The potential of the working electrode determines the thermodynamic feasibility of the oxidation reactions. For the degradation of refractory organic compounds, anodes with a high oxygen evolution potential (OEP), such as Boron-Doped Diamond (BDD) anodes, are often preferred. frontiersin.orgresearchgate.net These anodes allow for the generation of hydroxyl radicals at a high potential without significant oxygen evolution, leading to more efficient mineralization of the organic pollutant. unesp.br The electrochemical degradation of Acid Yellow 49 (a dye with a related chromophore structure) has been investigated using different anode materials, and the results highlighted that the nature of the anode material significantly impacts the degradation performance. researchgate.net

The design of the electrochemical reactor, including the electrode area and the spacing between electrodes, also plays a significant role in determining the current and potential distribution, which in turn affects the degradation efficiency. researchgate.netfrontiersin.org A well-designed reactor ensures uniform current distribution, minimizing mass transfer limitations and preventing the formation of undesired by-products. frontiersin.org

| Current Density (mA/cm²) | Initial Contaminant | Removal Efficiency (%) | Reference |

| 5 | Sulfamethazine | 68.40 | nih.gov |

| 10 | Sulfamethazine | 94.28 | nih.gov |

| 15 | Sulfamethazine | 99.25 | nih.gov |

| 50 | Various Contaminants | - | nih.gov |

| 120 (Optimum) | Various Contaminants | ~96 | nih.gov |

| 230 | Various Contaminants | >96 | nih.gov |

| 10 | Tebuthiuron | - | unesp.br |

| 30 | Tebuthiuron | - | unesp.br |

| 50 | Tebuthiuron | - | unesp.br |

Note: This table presents generalized data from studies on various organic contaminants to illustrate the principle, as specific data for this compound is not available.

Ultrasonic-Assisted Advanced Oxidation of this compound

Ultrasonic-assisted advanced oxidation processes (AOPs) represent a promising technology for the degradation of refractory organic pollutants like this compound in aqueous solutions. This method utilizes high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation, which is the formation, growth, and violent collapse of microscopic bubbles in the liquid. mdpi.com The implosion of these cavitation bubbles creates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (up to 1000 atm). mdpi.com These extreme conditions lead to the pyrolytic decomposition of water molecules and dissolved oxygen, generating highly reactive species, most notably hydroxyl radicals (•OH). mdpi.comresearchgate.net These radicals are powerful, non-selective oxidizing agents that can attack and degrade the complex structure of this compound.

The effectiveness of ultrasonic degradation can be significantly enhanced by combining it with other AOPs, such as the addition of hydrogen peroxide (H₂O₂) or Fenton's reagent. nih.gov For example, the combination of ultrasound with H₂O₂ increases the generation of hydroxyl radicals, leading to a synergistic effect and a higher degradation rate than either process alone. irost.ir Studies on other dyes have demonstrated that increasing the concentration of an oxidant like potassium persulfate (KPS) up to an optimal level can significantly increase the degradation efficiency. mdpi.com

Sonocatalysis and Sonophotocatalysis in this compound Remediation

Sonocatalysis and sonophotocatalysis are advanced hybrid techniques that enhance the efficiency of ultrasonic degradation. In sonocatalysis, a solid catalyst is introduced into the reactor during sonication. The presence of the catalyst provides additional nucleation sites for cavitation bubbles, thereby increasing the number of cavitation events. mdpi.com Furthermore, the microjets and shockwaves produced during cavitation can clean and activate the catalyst surface, enhancing its reactivity. bcrec.id

Sonophotocatalysis combines sonocatalysis with photocatalysis. acs.org In this process, a semiconductor photocatalyst (like TiO₂ or ZnO) is irradiated with light (UV or visible) in the presence of ultrasound. mdpi.comacs.org The ultrasound not only enhances mass transfer of the dye molecules to the catalyst surface but also promotes the generation of electron-hole pairs (e⁻/h⁺) in the photocatalyst. bcrec.idnih.gov The synergistic effect of sonolysis, photocatalysis, and the catalytic activity leads to a significantly higher rate of hydroxyl radical production and, consequently, a more rapid and complete degradation of the dye. bcrec.id For instance, the sonophotocatalytic degradation of Direct Yellow 106 using a TiO₂-montmorillonite catalyst showed a marked synergistic effect, resulting in better degradation rates compared to individual sonocatalytic or photocatalytic processes. bcrec.id The mechanism involves the generation of a higher local concentration of reactive species, including •OH, H•, and HO₂• radicals. bcrec.id

| Process | Dye | Catalyst | Degradation Efficiency (%) | Reference |

| Sonocatalysis | Direct Yellow 106 | TiO₂-Mt | - | bcrec.id |

| Photocatalysis | Direct Yellow 106 | TiO₂-Mt | - | bcrec.id |

| Sonophotocatalysis | Direct Yellow 106 | TiO₂-Mt/MW | >80 (approx.) | bcrec.id |

| Sonophotocatalysis | Remazol Brilliant Violet-5R | Ag-ZnO | High | acs.org |

| Sonophotocatalysis | Fast Yellow AB | Ag-ZnO | High | acs.org |

Note: The table provides data for similar direct and yellow dyes to illustrate the comparative efficacy of the processes.

Cavitation Effects on this compound Degradation Efficiency

The efficiency of this compound degradation through ultrasonic methods is heavily dependent on the physical and chemical effects of acoustic cavitation. nih.govresearchgate.net The intensity of cavitation is influenced by several operational parameters, including ultrasonic frequency, power, temperature, and the properties of the liquid medium.

Ultrasonic Frequency: The frequency of the ultrasound affects the size of the cavitation bubbles and the duration of their collapse. Lower frequencies tend to produce larger bubbles that collapse more violently, leading to higher local temperatures and pressures and thus greater hydroxyl radical production. Studies have shown that there is an optimal frequency for maximizing degradation. For example, in the degradation of other organic dyes, a frequency of 59 kHz was found to be most effective. nih.gov

Power: Increasing the ultrasonic power generally increases the amplitude of the sound waves, leading to more intense cavitation and a higher degradation rate. However, beyond a certain point, a "decoupling" effect can occur where the liquid is pushed away from the ultrasonic probe, reducing the energy transfer efficiency.

Temperature: The effect of temperature is complex. An increase in temperature increases the vapor pressure of the liquid, which facilitates the formation of cavitation bubbles. However, it also reduces the intensity of the bubble collapse, as more vapor inside the bubble cushions the implosion. mdpi.com

Presence of Oxidants: The addition of oxidizing agents like hydrogen peroxide can significantly enhance the degradation efficiency. Cavitation can promote the decomposition of H₂O₂ into more hydroxyl radicals. Research on other dyes has shown that increasing H₂O₂ concentration up to an optimal value substantially increases the degradation rate. irost.ir

The combination of hydrodynamic cavitation (HC), which is induced by pressure variations in a flowing liquid, with chemical oxidants has also proven to be highly efficient for dye degradation. irost.irresearchgate.net The synergistic effect of cavitation and oxidants leads to a higher yield of hydroxyl radicals, resulting in rapid decolorization and mineralization of the dye. researchgate.net

Reductive Degradation of this compound via Advanced Reduction Processes (ARPs)

Advanced Reduction Processes (ARPs) are emerging as an effective alternative to AOPs for the treatment of certain types of contaminants, including azo dyes like this compound. researchgate.netnih.gov Unlike AOPs that rely on oxidative radicals, ARPs utilize highly potent reducing species, primarily the hydrated electron (e⁻aq), to break down pollutants. mdpi.commdpi.com These processes can be particularly effective for degrading oxidized contaminants and compounds with electron-withdrawing groups, which are common in dye structures. mdpi.com ARPs can be initiated through various methods, including UV irradiation of specific solutes like sulfite (B76179) or iodide. nih.govnih.gov

Hydrated Electron Generation and Reactivity in Direct Yellow Dye Reduction

The hydrated electron (e⁻aq) is one of the strongest reducing agents known in aqueous solution (E° = -2.77 V vs. NHE). rsc.org In UV-based ARPs, hydrated electrons are generated by the photolysis of sensitizer (B1316253) compounds. nih.gov For example, UV irradiation of sulfite solutions produces hydrated electrons. researchgate.net

Once generated, the hydrated electron is highly reactive and can readily attack the electrophilic sites of the this compound molecule. researchgate.net Azo dyes are characterized by the -N=N- double bond, which is an electron-deficient group and thus susceptible to reductive cleavage by hydrated electrons. The reaction involves the transfer of an electron to the azo linkage, leading to the breaking of the bond and the formation of aromatic amines as intermediate products. researchgate.net This initial step is responsible for the rapid decolorization of the dye solution. Subsequent reactions with other radicals or further reduction can lead to the breakdown of these aromatic amines into simpler, less toxic compounds. researchgate.net The reactivity of the hydrated electron with the dye is a key factor determining the efficiency of the degradation process. researchgate.net

Zero-Valent Iron (ZVI) and Fe-Based Alloy Systems for this compound Reduction

Zero-valent iron (ZVI) is a widely used and cost-effective reducing agent for the in-situ and ex-situ remediation of various environmental contaminants, including dyes. nih.govmdpi.com ZVI has a standard reduction potential of -0.44 V, making it capable of reducing a wide range of organic and inorganic pollutants. mdpi.comresearchgate.net The primary mechanism for the degradation of azo dyes like this compound by ZVI involves the reductive cleavage of the azo bond. The iron acts as an electron donor, transferring electrons to the dye molecule.

The reaction can be represented as:

Fe⁰ + R-N=N-R' + 2H⁺ → Fe²⁺ + R-NH₂ + R'-NH₂

This reaction breaks the chromophore of the dye, resulting in decolorization. The efficiency of the ZVI system can be affected by factors such as the surface area of the iron (nanoscale ZVI, or nZVI, is often more reactive), pH, and the presence of other substances in the water. nih.govmdpi.com

To enhance the reactivity and longevity of ZVI, it is often combined with other metals to form bimetallic or alloy systems (e.g., Fe/Pd, Fe/Ni, Fe/Au). nih.govrsc.org These systems can create galvanic cells that accelerate the corrosion of iron and enhance the transfer of electrons to the contaminant. rsc.org Additionally, ZVI can be used in Fenton-like processes, where it reacts with dissolved oxygen or added hydrogen peroxide to produce hydroxyl radicals, thereby combining both reductive and oxidative degradation pathways. mdpi.comresearchgate.net The use of nonmetallic modified ZVI has also shown promise in improving the reactivity and overcoming issues like passivation. nih.gov

Biological Degradation and Bioremediation of Direct Yellow 49

Enzymatic Bioremediation of Direct Yellow 49

Enzymatic bioremediation utilizes specific, isolated enzymes to catalyze the transformation and degradation of pollutants. For aromatic compounds like azo dyes, oxidoreductase enzymes such as peroxidases and laccases are particularly effective. ohsu.eduopenbiotechnologyjournal.com These enzymes work by generating highly reactive free radicals that can break down complex dye molecules, often avoiding the formation of toxic byproducts like aromatic amines, which can be produced under anaerobic conditions. ohsu.edu

Peroxidase-Mediated Degradation of this compound Analogues

While specific research on the peroxidase-mediated degradation of this compound is limited, studies on analogous azo dyes offer valuable insights into potential degradation pathways. Peroxidases, including horseradish peroxidase (HRP) and lignin (B12514952) peroxidase (LiP) produced by white-rot fungi, are known to catalyze the oxidation of various dye molecules. ohsu.edu

For example, the degradation of the azo dye Disperse Yellow 3 by peroxidases proceeds through a two-electron oxidation of the dye's phenolic ring, which results in the formation of an azo-bearing carbonium ion. ohsu.edu This unstable intermediate undergoes hydrolytic cleavage of the azo bond, yielding a quinone and a diazene (B1210634) intermediate, a mechanism that circumvents the production of potentially carcinogenic aromatic amines. ohsu.edu This oxidative pathway is further supported by research where other phenylazo-substituted dyes were degraded by HRP into quinones and benzenes. ohsu.edu Given the structural similarities, it is highly probable that peroxidases could degrade this compound via a comparable oxidative mechanism.

Role of Redox Mediators in Enzymatic this compound Decolorization

The efficiency of enzymatic degradation can be hindered if a dye molecule is too large or complex to access the enzyme's active site. To overcome this, small, diffusible molecules known as redox mediators can be employed. These mediators are first oxidized by an enzyme, such as laccase or peroxidase, and in their oxidized state, they can then carry out the oxidation and decolorization of the bulky dye molecule. nih.gov

Although no studies have specifically documented the use of redox mediators for this compound, this strategy has been successfully applied to other direct dyes. This enzymatic approach is considered environmentally benign, as the degradation mechanism often proceeds without generating toxic aromatic amines. core.ac.uk

Immobilized Enzyme Systems for Enhanced this compound Bioremediation

This technology has been effectively used for the decolorization of other direct dyes. For instance, bacterial laccase immobilized on polyhydroxybutyrate (B1163853) beads successfully decolorized solutions containing Direct Red 105 and Direct Yellow 106 with 60% efficiency. researchgate.netscielo.org.co The use of immobilized enzyme systems is a promising avenue for creating robust and economically feasible bioreactors to treat effluents containing recalcitrant dyes like this compound.

Microbial Decolorization and Biodegradation of this compound

The application of whole microbial cells, such as bacteria and fungi, is a fundamental approach in bioremediation. openbiotechnologyjournal.com These microorganisms can decolorize dyes through several mechanisms, including biosorption onto the cell wall, bioaccumulation within the cell, and most effectively, through enzymatic degradation. nih.gov

Bacterial Strains for this compound Removal

There is a lack of specific research on the bacterial degradation of this compound. However, studies on Chrysophenine G (Direct Yellow 12), a closely related stilbene (B7821643) diazo dye, have identified several potent bacterial strains. The bacteria Thalassospira frigidphilosprofundus and Erwinia chrysanthemi Burkholder have demonstrated a notable ability to decolorize this dye. ekb.eg

In one study, both strains achieved high percentages of decolorization under optimized conditions, with the degradation process following Michaelis–Menten kinetics, which points to an enzyme-driven mechanism. ekb.eg Additionally, consortia of halophilic bacteria, including species of Enterococcus, Staphylococcus, and Bacillus, have been shown to effectively degrade various azo dyes, such as Direct Black G, in high-salt industrial wastewater. researchgate.net These findings suggest that similar bacterial strains could be promising candidates for the bioremediation of this compound.

Table 1: Bacterial Degradation of Chrysophenine G (Direct Yellow 12)

An interactive table detailing the conditions and kinetics of Chrysophenine G degradation by two bacterial strains.

| Bacterial Strain | Max. Decolorization (%) | Optimum pH | Optimum Temp. (°C) | Vmax (mg/L/h) | Km (mg/L) | Source |

|---|---|---|---|---|---|---|

| Thalassospira frigidphilosprofundus | 77.41% | 6.5 - 8.5 | 22.5 - 26.5 | 1.72 | 28.05 | ekb.eg |

Fungal Degradation of this compound

Fungi, especially white-rot varieties like Phanerochaete chrysosporium and Trametes versicolor, are exceptionally proficient at degrading a wide array of persistent organic pollutants, including azo dyes. ohsu.edu Their effectiveness lies in the secretion of powerful, non-specific extracellular ligninolytic enzymes, namely lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase. ohsu.edu These enzymes, evolved to break down the complex natural polymer lignin, are also capable of degrading synthetic dyes that possess similarly complex aromatic structures. ohsu.edu

Although studies focusing specifically on this compound are absent, various fungi have been shown to degrade other yellow azo dyes with high efficiency. For example, Aspergillus niger and Trichoderma viride have demonstrated significant degradation of Synozol Yellow. In a separate study, Aspergillus niger achieved 98% removal of Reactive Yellow 4GL. The degradation process typically involves a combination of biosorption onto the fungal biomass and enzymatic breakdown. nih.gov The powerful enzymatic machinery of these fungi makes them excellent candidates for the bioremediation of stilbene azo dyes like this compound.

Table 2: Fungal Degradation of Various Yellow Azo Dyes

An interactive table summarizing the decolorization efficiency of different fungal species on various yellow azo dyes.

| Fungal Species | Dye Name | Max. Decolorization/Degradation (%) | Incubation Time | Source |

|---|---|---|---|---|

| Aspergillus niger | Synozol Yellow | 70% | 60 days | |

| Trichoderma viride | Synozol Yellow | 73% | 60 days | |

| Aspergillus niger D2-1 | Reactive Yellow 4GL | 98.62% | 7 days |

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Synonym / CI Name |

|---|---|

| This compound | |

| Direct Yellow 11 | |

| Direct Yellow 12 | Chrysophenine G |

| Disperse Yellow 3 | |

| Direct Yellow 106 | |

| Synozol Yellow | |

| Reactive Yellow 4GL | |

| Direct Red 105 | |

| Direct Black G | |

| Lignin | |

| Horseradish Peroxidase | HRP |

| Lignin Peroxidase | LiP |

| Manganese Peroxidase | MnP |

| Laccase |

Metabolic Pathways in Microbial this compound Transformation

The microbial transformation of azo dyes like this compound is a multifaceted process primarily initiated by the reductive cleavage of the azo bond (-N=N-). This crucial first step is carried out by enzymes known as azoreductases. nih.govmdpi.com This reaction breaks the chromophore, leading to the decolorization of the dye and the formation of aromatic amines, which are often colorless but can be toxic. nih.govmdpi.com The efficiency of this initial breakdown can be influenced by the specific microbial strains used and the environmental conditions. For instance, some bacterial consortia have demonstrated the ability to degrade 70–80% of direct dyes, including Direct Yellow 12 (a related azo dye), within 48 hours. tandfonline.com

Following the initial reductive cleavage, the resulting aromatic amines undergo further degradation, typically through aerobic pathways. mdpi.com This second stage involves a series of oxidative reactions catalyzed by various enzymes, such as laccases, lignin peroxidases, and manganese peroxidases. nih.govmdpi.com These enzymes can break down the aromatic rings of the amines, ideally leading to their complete mineralization into less harmful substances like carbon dioxide, water, and ammonia. nih.govmdpi.com The specific metabolic pathway and the resulting intermediate and final products can vary depending on the microorganism. For example, in the degradation of other azo dyes, identified metabolites have included compounds like palmitic acid and diethyl phthalate. researchgate.net

Table 1: Key Enzymes in Microbial Azo Dye Degradation

| Enzyme Class | Function | Role in Degradation Pathway |

|---|---|---|

| Azoreductases | Reductive cleavage of the azo bond (-N=N-). nih.govmdpi.com | The initial and rate-limiting step, responsible for decolorization and formation of aromatic amines. nih.gov |

| Laccases | Oxidation of a broad range of aromatic compounds, including phenols and amines. mdpi.com | Further degradation of aromatic amines produced after azo bond cleavage. mdpi.com |

| Lignin Peroxidases (LiP) | Oxidative cleavage of non-phenolic aromatic rings. mdpi.com | Breakdown of complex aromatic structures of the dye and its intermediates. mdpi.com |

| Manganese Peroxidases (MnP) | Oxidation of phenolic compounds. mdpi.com | Degradation of phenolic intermediates that may form during the breakdown process. mdpi.com |

| NADH-DCIP Reductase | Facilitates electron transfer for azo bond cleavage under anaerobic conditions. mdpi.com | Supports the function of azoreductases by providing necessary reducing equivalents. mdpi.com |

Phytoremediation Potential for this compound Contamination

Phytoremediation, the use of plants to clean up contaminated environments, presents a promising and eco-friendly approach for addressing pollution from textile dyes like this compound. epa.govresearchgate.net This plant-based technology can operate through several mechanisms, including the direct uptake and metabolism of pollutants (phytodegradation), their accumulation in plant tissues (phytoextraction), and the stimulation of microbial degradation in the root zone (rhizodegradation). annualreviews.orgfrontiersin.org

For organic pollutants such as azo dyes, phytodegradation is a key mechanism. annualreviews.org Plants can absorb the dye molecules from the soil or water through their root systems. researchgate.net Once inside the plant, the dye can be broken down by various plant enzymes that are naturally involved in detoxifying complex organic compounds. researchgate.net This process can transform the toxic dye into less harmful substances.

Another important aspect is rhizodegradation, where plants enhance the degradation of pollutants by microorganisms in the rhizosphere (the soil region directly influenced by root secretions). researchgate.net Plant roots release exudates that can serve as a carbon source for soil microbes, stimulating their growth and metabolic activity, which can in turn enhance the breakdown of dyes in the soil. researchgate.net

The effectiveness of phytoremediation can be influenced by several factors, including the plant species, the type and concentration of the dye, and environmental conditions. researchgate.net Research on various textile dyes has shown that certain plants can significantly decolorize dye-containing effluents. For example, studies have reported up to 90% decolorization of dye mixtures within 60 hours using specific plant species. researchgate.net While direct studies on this compound are limited, the general principles of phytoremediation of azo dyes suggest its potential applicability.

Table 2: Phytoremediation Mechanisms for Organic Pollutants

| Mechanism | Description | Relevance to this compound |

|---|---|---|

| Phytodegradation (Phytotransformation) | The breakdown of contaminants within the plant through metabolic processes. frontiersin.org | This compound could be taken up by plants and degraded by internal enzymatic systems. |

| Phytoextraction (Phytoaccumulation) | The uptake and concentration of contaminants from the environment into the plant's harvestable tissues. frontiersin.org | Plants could potentially accumulate this compound or its breakdown products in their roots, stems, and leaves. |

| Rhizodegradation | The breakdown of contaminants in the soil through microbial activity that is enhanced by the presence of the root zone. researchgate.net | Plant roots could stimulate soil microorganisms to degrade this compound in the surrounding soil. |

| Phytostabilization | The use of plants to reduce the mobility and bioavailability of contaminants in the soil. epa.gov | Plants could help to immobilize this compound in the soil, preventing its spread to groundwater. |

| Phytovolatilization | The uptake and transpiration of a contaminant by a plant, with release of the contaminant or a modified form to the atmosphere. mdpi.com | It is possible, though less studied for dyes, that this compound could be transformed into volatile compounds and released by plants. |

Mechanistic and Kinetic Investigations of Direct Yellow 49 Transformations

Elucidation of Direct Yellow 49 Degradation Pathways

The transformation of this compound (DY49), a diazo dye, involves the breakdown of its complex structure into simpler molecules. This degradation is often initiated by the cleavage of the azo bonds (–N=N–), which are responsible for the dye's color. mdpi.com The process can proceed through various advanced oxidation processes (AOPs) or biological treatments, each with distinct mechanistic pathways.

Identification of Intermediate Products and By-products

The degradation of azo dyes like DY49 results in the formation of various intermediate products and by-products. While specific studies on DY49 are limited, the degradation of similar azo dyes provides insight into the potential intermediates. For instance, the degradation of Direct Yellow 12, another diazo dye, using an ultraviolet-assisted ozone process, led to the identification of ten different intermediate products through HPLC-MS/MS analysis. jwent.net These intermediates were primarily aromatic compounds which were subsequently broken down into smaller, less complex molecules. jwent.net In the biodegradation of Direct Red 81, another diazo dye, the initial cleavage of the azo bond by azoreductase enzymes leads to the formation of aromatic amines. nih.govnih.gov These are then further degraded by other enzymes like laccase. nih.gov For Direct Red 81, intermediates identified included 4-Hydroxystyrene, 2-Napthaleneacetic acid-6-hydroxy, and N,N-Dimethylaniline N-oxide. frontiersin.org It is plausible that the degradation of DY49 follows a similar pattern, generating aromatic amines and other substituted aromatic compounds as primary intermediates. Further degradation would lead to the formation of smaller organic acids and eventually mineralization to CO2, H2O, and inorganic ions. mdpi.com It is important to note that some of these intermediate products may be more toxic than the parent dye molecule, necessitating a thorough toxicological assessment of the treated effluent. researchgate.net

Proposed Mechanistic Schemes for this compound Transformation

The transformation of azo dyes like DY49 can be broadly categorized into two types of mechanisms: those involving reductive cleavage of the azo bond and those involving oxidative attack.

In reductive degradation , often carried out by microorganisms, the primary step is the breaking of the –N=N– double bond by enzymes such as azoreductases. mdpi.comnih.govnih.gov This results in the formation of colorless aromatic amines. These amines can then be further degraded, often through oxidative processes, into smaller aliphatic compounds that can enter the cell's central metabolic pathways. nih.gov

In oxidative degradation , such as in AOPs, highly reactive species like hydroxyl radicals (•OH) attack the dye molecule. mdpi.com The attack can occur at multiple sites, including the azo linkage and the aromatic rings. mdpi.com For example, in the photocatalytic degradation of azo dyes using catalysts like TiO2, the process is initiated by the generation of electron-hole pairs upon UV irradiation. scielo.br The holes can then generate •OH radicals, which are powerful oxidizing agents. The proposed mechanism for the photocatalytic degradation of an azo dye included steps like the attack of •OH radicals, leading to the formation of various intermediates and eventual mineralization. researchgate.net A general scheme for eosin (B541160) Y-catalyzed reactions, which can be analogous to some photocatalytic processes, involves a single electron transfer (SET) from the excited catalyst to an acceptor, generating a radical intermediate that then undergoes further reactions. beilstein-journals.org

Kinetic Modeling of this compound Remediation Processes

Understanding the kinetics of DY49 degradation is crucial for designing and optimizing treatment processes. Kinetic models describe the rate at which the dye is removed from a solution and how this rate is influenced by various factors.

Reaction Rate Constant Determination for this compound Degradation

The degradation of azo dyes often follows pseudo-first-order kinetics. scielo.brscispace.comresearchgate.net This means that the rate of reaction is directly proportional to the concentration of the dye. The rate law for a pseudo-first-order reaction is given by:

rate = k[dye]

where 'k' is the pseudo-first-order rate constant. This constant is a key parameter for quantifying the efficiency of a degradation process. For instance, in the photocatalytic transformation of Direct Yellow 9, the rate constant 'k' was determined to be 1.43 x 10⁻² min⁻¹. scispace.com In another study on the photocatalytic degradation of C. I. Direct Yellow 50, the reaction rate constant in a UVA/TiO2 process was found to be 0.4342 min⁻¹ under optimal conditions. jwent.net The value of the rate constant is typically determined by plotting the natural logarithm of the dye concentration against time, where the slope of the resulting straight line is equal to -k. researchgate.net

Interactive Data Table: Reaction Rate Constants for Azo Dye Degradation

| Dye | Treatment Process | Rate Constant (k) | Reference |

| Direct Yellow 9 | Photocatalysis (Methylene blue immobilized resin) | 1.43 x 10⁻² min⁻¹ | scispace.com |

| Direct Yellow 50 | Photocatalysis (UVA/TiO₂) | 0.4342 min⁻¹ | jwent.net |

| Direct Orange 34 | Photocatalysis (ZnO) | 1.65 x 10⁻² to 9.36 x 10⁻² min⁻¹ | scielo.br |

| Methyl Orange | Photocatalysis (ZnO) | 3.15 x 10⁻² to 6.36 x 10⁻² min⁻¹ | scielo.br |

| Acid Orange 7 | Photocatalysis (ZnO) | 5.61 x 10⁻² to 8.11 x 10⁻² min⁻¹ | scielo.br |

| Acid Orange 7 | Photocatalysis (TiO₂) | 3.52 x 10⁻² to 11.36 x 10⁻² min⁻¹ | scielo.br |

Influence of Initial Concentration on this compound Reaction Rates

The initial concentration of the dye significantly affects the reaction rate. Generally, an increase in the initial dye concentration leads to a decrease in the degradation rate. jwent.netpjoes.com This is because at higher concentrations, more dye molecules are competing for the limited number of active sites on the catalyst or for the available reactive species (e.g., •OH radicals). pjoes.com For example, in the decolorization of Red Cl-5B, increasing the dye concentration from 100 to 300 mg/L reduced the decolorization rate by almost half for most processes studied. pjoes.com Similarly, in the ozonation of Direct Yellow 12, the first-order rate constant decreased as the initial dye concentration increased. jwent.net However, in some adsorption processes, the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent) can increase with increasing initial dye concentration up to a certain point, as a higher concentration gradient provides a greater driving force for mass transfer. researchgate.netarabjchem.org

Interactive Data Table: Effect of Initial Concentration on Azo Dye Removal

| Dye | Treatment Process | Initial Concentration (mg/L) | Removal Efficiency/Rate | Reference |

| Direct Yellow RL | Adsorption (SBR) | 400 | 85.69% | researchgate.net |

| Direct Yellow RL | Adsorption (SBR) | 1000 | 62.14% | researchgate.net |

| Red Cl-5B | H₂O₂/UV | 100 | 100% (after 30 min) | pjoes.com |

| Red Cl-5B | H₂O₂/UV | 300 | 77% (after 30 min) | pjoes.com |

| Red Cl-5B | H₂O₂/UV | 500 | 37% (after 30 min) | pjoes.com |

| Direct Yellow 50 | Adsorption (Nano bentonite) | 20 ±1.62 | 100% | maxapress.com |

| Direct Yellow 50 | Adsorption (Nano bentonite) | 100±8.1 | 78.3% | maxapress.com |

Impact of Catalyst or Adsorbent Loading on this compound Kinetics

The amount of catalyst or adsorbent used, often referred to as the loading or dosage, is another critical parameter influencing the kinetics of DY49 remediation. An increase in the catalyst or adsorbent dosage generally leads to an increase in the degradation or removal rate. scielo.brresearchgate.netscispace.com This is attributed to the increased number of available active sites for the reaction or adsorption. researchgate.netscispace.com For instance, in the photocatalytic decolorization of several azo dyes using ZnO and TiO₂, the observed rate constant generally increased with an increase in the semiconductor concentration from 1.0 to 10.0 g L⁻¹. scielo.br Similarly, in the adsorption of Direct Yellow 50 onto marble powder, increasing the adsorbent mass from 0.25 g to 1.25 g increased the percentage of dye removed from 10% to 38%. scispace.com However, beyond an optimal dosage, the rate may level off or even decrease. jwent.net This can be due to several factors, including the aggregation of catalyst particles at high concentrations, which reduces the effective surface area, and increased opacity of the solution, which can hinder light penetration in photocatalytic processes. scielo.brjwent.net

Interactive Data Table: Effect of Adsorbent/Catalyst Dose on Azo Dye Removal

| Dye | Adsorbent/Catalyst | Dose | Removal Efficiency/Rate Constant | Reference |

| Direct Yellow 50 | Marble Powder | 0.25 g | 10% | scispace.com |

| Direct Yellow 50 | Marble Powder | 1.25 g | 38% | scispace.com |

| Direct Orange 34 | ZnO | 1.0 g L⁻¹ | 1.65 x 10⁻² min⁻¹ | scielo.br |

| Direct Orange 34 | ZnO | 10.0 g L⁻¹ | 9.36 x 10⁻² min⁻¹ | scielo.br |

| Acid Orange 7 | TiO₂ | 1.0 g L⁻¹ | 3.52 x 10⁻² min⁻¹ | scielo.br |

| Acid Orange 7 | TiO₂ | 3.0 g L⁻¹ | 11.36 x 10⁻² min⁻¹ | scielo.br |

| Acid Orange 7 | TiO₂ | 5.0 g L⁻¹ | ~8.2 x 10⁻² min⁻¹ | scielo.br |

Influence of Environmental Parameters on this compound Reactions

The efficiency and kinetics of this compound transformation are significantly influenced by various environmental parameters. Factors such as the pH of the solution, the operating temperature, and the presence of other chemical species can alter reaction pathways and degradation rates. Understanding these influences is critical for optimizing remediation processes for wastewater containing this dye.

pH Effects on this compound Transformation Efficiency

The pH of the aqueous medium is a critical parameter in the transformation of azo dyes like this compound, particularly in advanced oxidation processes (AOPs) such as photocatalysis. acs.orgpjoes.comnih.gov The pH affects the surface charge of the photocatalyst, the ionization state of the dye molecule, and the generation of reactive oxygen species (ROS). acs.orgnih.gov

This compound is an anionic dye. In photocatalytic systems using titanium dioxide (TiO₂), the surface of the catalyst is positively charged in acidic solutions (below its point of zero charge, pzc, which is around 6.0-6.8) and negatively charged in alkaline solutions. pjoes.comjwent.net Consequently, an acidic pH promotes the adsorption of the anionic dye molecules onto the positively charged catalyst surface through electrostatic attraction, which is often a prerequisite for efficient degradation. jwent.net Studies on similar anionic dyes have consistently shown that the dye removal rate increases with decreasing pH, with optimal degradation often occurring in the acidic range (pH 2-4). jwent.net At low pH, positive holes are considered major oxidation species that react with hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH), enhancing the process efficiency. pjoes.comresearchgate.net